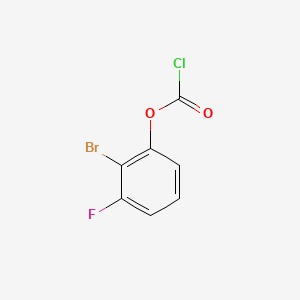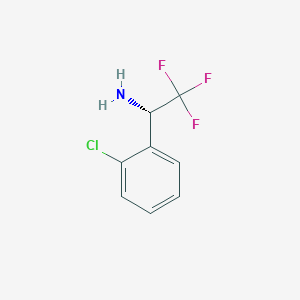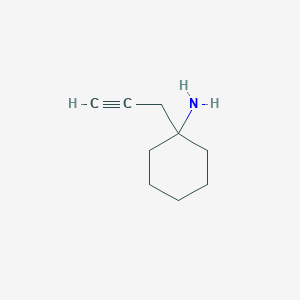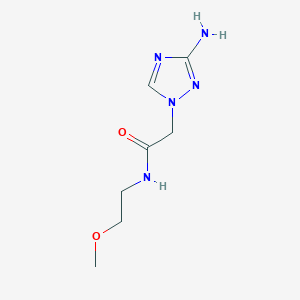
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride is a chemical compound with a complex structure that includes an isoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride typically involves multiple steps. One common method includes the reaction of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Major Products
Sulfonamides: Formed from substitution with amines.
Sulfonates: Formed from substitution with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride involves its interaction with nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamide
- 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Uniqueness
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride is unique due to its sulfonyl chloride group, which makes it highly reactive and useful in various chemical transformations. This reactivity distinguishes it from similar compounds that may lack this functional group and, therefore, have different chemical properties and applications.
Propriétés
Formule moléculaire |
C9H8ClNO3S |
|---|---|
Poids moléculaire |
245.68 g/mol |
Nom IUPAC |
2-methyl-1-oxo-3H-isoindole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c1-11-5-7-6(9(11)12)3-2-4-8(7)15(10,13)14/h2-4H,5H2,1H3 |
Clé InChI |
GQKQFWDYHSDILC-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=C(C1=O)C=CC=C2S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)





![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)



